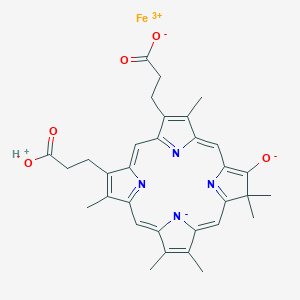
Ferric oxochlorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric oxochlorin is a complex compound that has been widely used in scientific research due to its unique properties. This compound is a combination of iron and chlorin, which makes it an ideal candidate for various applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of ferric oxochlorin is based on its ability to absorb light energy and transfer it to other molecules. When this compound is exposed to light, it undergoes a process called photoexcitation, which results in the formation of reactive oxygen species. These reactive oxygen species can then interact with other molecules in the cell, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. Additionally, it has been shown to modulate the activity of various enzymes and proteins, leading to changes in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ferric oxochlorin in lab experiments is its ability to absorb light energy and transfer it to other molecules. This property makes it an ideal photosensitizer in photodynamic therapy and a useful probe for studying protein-ligand interactions. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the use of ferric oxochlorin in scientific research. One direction is the development of new synthesis methods that can improve the purity and yield of the product. Another direction is the exploration of new applications for this compound, such as in the field of nanotechnology. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a complex compound that has been widely used in scientific research due to its unique properties. It has been used as a photosensitizer in photodynamic therapy, a catalyst in chemical reactions, and a probe for studying protein-ligand interactions. Its mechanism of action is based on its ability to absorb light energy and transfer it to other molecules, leading to various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of ferric oxochlorin involves the reaction between iron chloride and chlorophyll. The reaction takes place in an acidic environment, and the resulting product is a dark green powder. The purity of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Ferric oxochlorin has been extensively used in scientific research due to its unique properties. It has been used as a photosensitizer in photodynamic therapy, a technique used to treat cancer. It has also been used as a catalyst in various chemical reactions and as a probe for studying protein-ligand interactions.
Propriétés
Numéro CAS |
117828-52-1 |
|---|---|
Formule moléculaire |
C32H31FeN4O5 |
Poids moléculaire |
607.5 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-3,8,8,12,13,17-hexamethyl-7-oxidoporphyrin-23-id-2-yl]propanoate;hydron;iron(3+) |
InChI |
InChI=1S/C32H34N4O5.Fe/c1-15-16(2)24-14-28-32(5,6)31(41)27(36-28)12-23-18(4)20(8-10-30(39)40)26(35-23)13-25-19(7-9-29(37)38)17(3)22(34-25)11-21(15)33-24;/h11-14H,7-10H2,1-6H3,(H4,33,34,35,36,37,38,39,40,41);/q;+3/p-3 |
Clé InChI |
UOLSFSCUPLGSPR-UHFFFAOYSA-K |
SMILES |
[H+].CC1=C(C2=CC3=NC(=C(C3(C)C)[O-])C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Fe+3] |
SMILES canonique |
[H+].CC1=C(C2=CC3=NC(=C(C3(C)C)[O-])C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Fe+3] |
Synonymes |
ferric oxochlorin iron(III) oxochlorin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





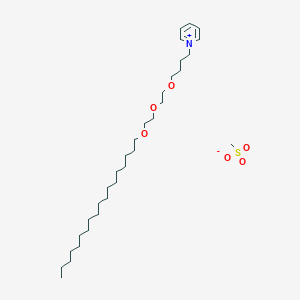

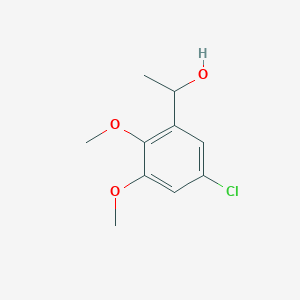
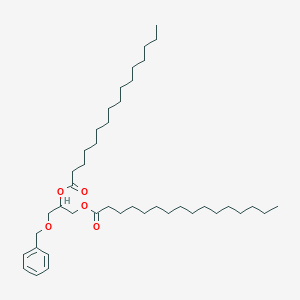
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)
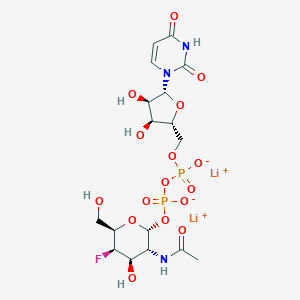
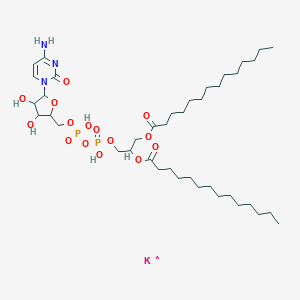

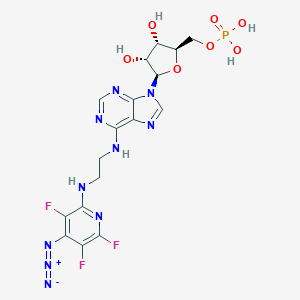
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)
